3,5-Difluorophenylacetonitrile

Catalog No.
S708219
CAS No.
122376-76-5
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenylacetonitrile

CAS Number

122376-76-5

Product Name

3,5-Difluorophenylacetonitrile

IUPAC Name

2-(3,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2

InChI Key

OBMYMTSBABEPIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CC#N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC#N

The significance of 3,5-difluorophenylacetonitrile lies in its potential applications in drug discovery and material science. The presence of the difluorophenyl group and the nitrile functionality makes it an attractive building block for the synthesis of novel pharmaceuticals and functional materials.


Molecular Structure Analysis

3,5-Difluorophenylacetonitrile possesses a key structural feature: a difluorophenyl ring attached to an acetonitrile group (CH2CN). The difluorophenyl ring consists of a benzene ring with fluorine atoms at the 3rd and 5th positions. This substitution with fluorine atoms can alter the electronic properties of the molecule, influencing its reactivity and potential interactions with other molecules.

The nitrile group (C≡N) is a polar functional group with a positive and negative end. This polarity can contribute to hydrogen bonding and dipole-dipole interactions, which can influence the physical properties and potential applications of the molecule [].


Chemical Reactions Analysis

  • Sandmeyer reaction: This reaction can be used to convert a primary aromatic amine with fluorine atoms in the desired positions (3,5) to the corresponding nitrile.

Balanced chemical equation (general example):

Ar-NH₂ (aromatic amine) + 2 HCl + 2 NaNO₂ → Ar-CN (aromatic nitrile) + NaCl + N₂ + 2 H₂O

  • Cyanide displacement reaction: A precursor molecule with a leaving group (like Br or Cl) at the desired position on the phenyl ring can be reacted with a cyanide source (like NaCN) to introduce the nitrile group.
  • Intermediate in Organic Synthesis

    3,5-Difluorophenylacetonitrile possesses a functional group combination (aromatic ring with fluorine substituents, nitrile group, and an ethyl group) that might be useful as a building block in organic synthesis. The presence of fluorine atoms can introduce unique electronic properties that could be beneficial in the design of molecules with specific functionalities [].

  • Material Science Applications

  • Medicinal Chemistry Studies

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-difluorophenylacetonitrile

Dates

Modify: 2023-08-15

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